3-chloro-1H-pyrazole
Overview
Description
3-chloro-1H-pyrazole: is a heterocyclic compound with the molecular formula C3H3ClN2 . It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the third position of the pyrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Pyrazoles, including 3-chloro-1H-pyrazole and 5-chloro-1H-pyrazole, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
The mode of action of pyrazoles involves their interaction with their targets, which can be influenced by their structural properties. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar pyrazole derivatives have been predicted through in silico methods .
Action Environment
The action of this compound and 5-chloro-1H-pyrazole can be influenced by environmental factors. For instance, the associations between pyrazole molecules can depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects
Molecular Mechanism
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups This could potentially influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-chloro-1H-pyrazole typically involves the chlorination of pyrazole. One common method is the reaction of pyrazole with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions:
3-chloro-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of pyrazole-3-carboxylic acid.
Reduction Reactions: The reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding pyrazoline derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH), amines, thiols, alkoxides.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: 3-amino-1H-pyrazole derivatives.
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: Pyrazoline derivatives.
Scientific Research Applications
Chemistry:
3-chloro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
In biological research, this compound derivatives have been investigated for their potential as enzyme inhibitors. These compounds can modulate the activity of specific enzymes, making them valuable tools in the study of biochemical pathways .
Medicine:
This compound and its derivatives have shown promise in medicinal chemistry. They are being explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The ability to selectively modify the pyrazole ring allows for the design of compounds with improved pharmacological properties .
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the production of dyes, pigments, and polymers .
Comparison with Similar Compounds
3-bromo-1H-pyrazole: Similar to 3-chloro-1H-pyrazole but with a bromine atom instead of chlorine.
3-iodo-1H-pyrazole: Contains an iodine atom at the third position.
3-fluoro-1H-pyrazole: Features a fluorine atom at the third position.
Uniqueness:
This compound is unique due to its balance of reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions while maintaining the overall stability of the pyrazole ring. This makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-chloro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPFBRONCJOTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347324 | |
Record name | 3-Chloro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14339-33-4 | |
Record name | 3-Chloro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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